molecular formula C4H8Br2O B14318901 1,4-Dibromobutan-1-OL CAS No. 112367-98-3

1,4-Dibromobutan-1-OL

Cat. No.: B14318901
CAS No.: 112367-98-3
M. Wt: 231.91 g/mol
InChI Key: VLVGIGXPTLRFJV-UHFFFAOYSA-N
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Description

1,4-Dibromobutan-1-OL is an organic compound with the molecular formula C4H8Br2O. It is a derivative of butane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 4 positions, and a hydroxyl group is attached to the first carbon. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromobutan-1-OL can be synthesized through several methods. One common method involves the bromination of tetrahydrofuran (THF) using hydrobromic acid (HBr) in the presence of sulfuric acid (H2SO4). The reaction proceeds as follows:

THF+2HBrThis compound+H2O\text{THF} + 2 \text{HBr} \rightarrow \text{this compound} + \text{H2O} THF+2HBr→this compound+H2O

The reaction is typically carried out under reflux conditions to ensure complete conversion of THF to this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromobutan-1-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1,4-dibromobutanone.

    Reduction Reactions: The compound can be reduced to form 1,4-dibromobutane by removing the hydroxyl group.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: 1,4-Dihydroxybutane, 1,4-diaminobutane.

    Oxidation: 1,4-Dibromobutanone.

    Reduction: 1,4-Dibromobutane.

Scientific Research Applications

1,4-Dibromobutan-1-OL is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dibromobutan-1-OL involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity in various solvents.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromobutane: Similar structure but lacks the hydroxyl group.

    1,4-Dichlorobutan-1-OL: Similar structure with chlorine atoms instead of bromine.

    1,4-Dibromo-2-butanol: Bromine atoms at different positions.

Uniqueness

1,4-Dibromobutan-1-OL is unique due to the presence of both bromine atoms and a hydroxyl group, which provides a combination of reactivity and functional versatility. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

1,4-dibromobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O/c5-3-1-2-4(6)7/h4,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVGIGXPTLRFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(O)Br)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620047
Record name 1,4-Dibromobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112367-98-3
Record name 1,4-Dibromobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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